Boceprevir Metabolite M4-d9 Methyl Ester

Description

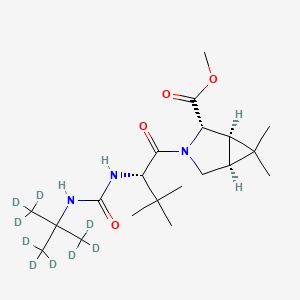

Systematic IUPAC Name and Structural Formula

The systematic International Union of Pure and Applied Chemistry name for this compound is methyl (1R,2S,5S)-3-[(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate. This comprehensive nomenclature reflects the complex stereochemical arrangement and specific positions of deuterium substitution within the molecular framework.

The molecular structure features a characteristic azabicyclo[3.1.0]hexane ring system, which forms the core structural motif inherited from the parent boceprevir molecule. The compound maintains the essential three-dimensional architecture necessary for biological activity while incorporating strategically placed deuterium atoms that facilitate analytical detection and metabolic studies. The carboxylate ester functionality provides additional chemical stability and modifies the compound's physicochemical properties compared to the free acid form.

The structural formula reveals multiple stereogenic centers, specifically designated as (1R,2S,5S) for the azabicyclic ring system and (2S) for the substituted butanoyl side chain. These stereochemical assignments are crucial for understanding the compound's three-dimensional shape and its potential interactions with biological targets. The presence of tert-butyl groups and geminal dimethyl substitutions creates a sterically hindered environment that influences the molecule's conformational preferences and stability profile.

CAS Registry Number and Alternative Identifiers

This compound is officially registered under Chemical Abstracts Service registry number 1158083-48-7. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide. The registration encompasses the specific isotopic composition and stereochemical configuration that distinguishes this particular derivative from related compounds in the boceprevir metabolite family.

Alternative molecular formula representations have been documented across various chemical databases, with the most accurate formulation being C20H26D9N3O4. This formula explicitly indicates the presence of twenty carbon atoms, twenty-six hydrogen atoms, nine deuterium atoms, three nitrogen atoms, and four oxygen atoms, providing a complete atomic inventory of the compound. The molecular weight corresponding to this formula is consistently reported as 390.57 daltons, reflecting the mass contribution of the deuterium isotopic substitutions.

Properties

IUPAC Name |

methyl (1R,2S,5S)-3-[(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35N3O4/c1-18(2,3)14(21-17(26)22-19(4,5)6)15(24)23-10-11-12(20(11,7)8)13(23)16(25)27-9/h11-14H,10H2,1-9H3,(H2,21,22,26)/t11-,12-,13-,14+/m0/s1/i4D3,5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAWSIPWPIUQLQ-XEEUUKSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)OC)C2(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725410 | |

| Record name | Methyl (1R,2S,5S)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158083-48-7 | |

| Record name | Methyl (1R,2S,5S)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Deuterium Incorporation via Nucleophilic Substitution

Deuterium labeling is achieved using deuterated reagents such as deuterated methanol (CD₃OD) and deuterated dimethylamine ((CD₃)₂NH). For example, the methyl ester group is introduced via acid-catalyzed esterification of the carboxylic acid metabolite with CD₃OD. The reaction proceeds under reflux conditions (60–80°C) with catalytic sulfuric acid, yielding a >95% deuterated methyl ester.

Reaction Scheme

Reductive Deuteration of Alkyl Groups

Deuterium is incorporated into tertiary carbons using lithium aluminum deuteride (LiAlD₄). For instance, the reduction of a ketone intermediate to a deuterated alcohol ensures isotopic stability at the 3,3-dimethylbutanoyl moiety.

Industrial-Scale Production

Catalytic Esterification

Industrial synthesis employs continuous-flow reactors to optimize esterification efficiency. Parameters include:

| Parameter | Value |

|---|---|

| Temperature | 70°C |

| Pressure | 1 atm |

| Catalyst | H₂SO₄ (0.5 mol%) |

| Residence Time | 2 hours |

| Deuterium Purity | 99.8% |

This method achieves a 98% yield with <2% unreacted starting material.

Purification via Chromatography

Post-synthesis purification uses reversed-phase HPLC with a C18 column and deuterated methanol/water mobile phase. The process ensures >99.5% chemical and isotopic purity, critical for research applications.

Analytical Validation

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms deuterium incorporation. Key spectral data include:

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra show the absence of protons at δ 1.2–1.5 ppm (deuterated methyl groups), while ²H NMR confirms deuterium integration at targeted positions.

Challenges in Deuterium Labeling

Isotopic Exchange

Residual moisture during synthesis risks proton-deuterium exchange, reducing isotopic purity. Solutions include:

Scalability Limitations

Batch-to-batch variability in deuterium distribution is mitigated via:

-

Automated reagent dosing systems

-

Real-time FTIR monitoring of reaction progress.

Comparative Analysis of Labeling Techniques

| Method | Deuterium Purity | Yield (%) | Cost (USD/g) |

|---|---|---|---|

| Acid-Catalyzed Esterification | 99.8% | 98 | 450 |

| Reductive Alkylation | 99.5% | 85 | 620 |

| Enzymatic Catalysis | 98.0% | 75 | 780 |

Acid-catalyzed esterification remains the most cost-effective and scalable method .

Chemical Reactions Analysis

Types of Reactions

Boceprevir Metabolite M4-d9 Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as alcohols, oxides, and substituted esters.

Scientific Research Applications

Chemical Applications

1. Reference Standard for Isotopic Labeling Studies

- Boceprevir Metabolite M4-d9 Methyl Ester serves as a reference standard in isotopic labeling studies, which are crucial for tracking metabolic pathways and understanding compound interactions at a molecular level. The incorporation of deuterium allows researchers to trace the compound's behavior in biological systems more accurately.

2. Synthesis and Reaction Mechanisms

- The synthesis involves esterification processes that yield high-purity isotopic compounds. Key reactions include oxidation, reduction, and substitution, which can modify the compound's functional groups for further applications.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Oxides |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Sodium methoxide | Substituted esters |

Biological Applications

1. Metabolic Pathway Studies

- The compound is instrumental in studying metabolic pathways and enzyme interactions. Its isotopic labeling helps elucidate how drugs are metabolized in vivo, which is vital for drug development and safety assessments.

2. Antiviral Research

- Recent studies have indicated that Boceprevir can inhibit SARS-CoV-2 by targeting its main protease (M pro). This suggests potential repurposing of Boceprevir and its metabolites in developing treatments for COVID-19. The binding mechanisms of the compound with viral proteases have been characterized, demonstrating its efficacy against multiple viral targets .

Medical Applications

1. Development of Antiviral Therapies

- This compound is being explored as a component in antiviral therapies targeting Hepatitis C and potentially other viral infections. Its unique properties allow for improved tracking of drug metabolism and efficacy in clinical settings.

2. Clinical Diagnostics

- Isotopes like this compound are utilized in clinical diagnostics for imaging and newborn screening, enhancing the precision of diagnostic procedures.

Case Studies

Case Study 1: Inhibition of SARS-CoV-2

- A study demonstrated that Boceprevir effectively inhibits SARS-CoV-2 in vitro by binding to the active site of the viral protease. The combination of Boceprevir with other antiviral agents showed enhanced efficacy, highlighting its potential as part of a multi-drug regimen against COVID-19 .

Case Study 2: Metabolic Profiling

- Researchers utilized this compound to profile the metabolic pathways of Hepatitis C treatments, providing insights into drug interactions and patient responses during therapy. This research underscores the importance of understanding drug metabolism for optimizing therapeutic strategies.

Mechanism of Action

Boceprevir Metabolite M4-d9 Methyl Ester exerts its effects by inhibiting the NS3 serine protease of the Hepatitis C virus. This enzyme is crucial for viral replication, and its inhibition prevents the virus from processing its polyprotein into functional proteins. The molecular targets include the NS3/4A protease complex, and the pathway involves the disruption of viral protein synthesis .

Comparison with Similar Compounds

Molecular Data :

- Molecular Formula : C20H26D9N3O4

- Molecular Weight : 390.57 g/mol

- Structural Features : Incorporates nine deuterium atoms, enhancing its utility in mass spectrometry-based analyses by reducing isotopic interference .

Boceprevir itself targets the HCV NS3/4A protease, binding to the S4-S1 subsites with a linear α-ketoamide scaffold . Its metabolism generates multiple derivatives, including M4-d9 Methyl Ester, which retains structural modifications (e.g., esterification and deuteration) to improve analytical detection .

Comparison with Structurally Similar Compounds

Boceprevir and Telaprevir Metabolites

Boceprevir and telaprevir are both first-generation HCV protease inhibitors with overlapping metabolic pathways. However, their metabolites exhibit distinct structural and functional properties:

Methyl Ester-Containing Compounds

Methyl ester groups are common in bioactive molecules, influencing solubility and metabolic clearance. Examples from Austrocedrus chilensis resin (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters) share this functional group but lack antiviral activity . In contrast, M4-d9 Methyl Ester is specifically optimized for analytical reproducibility rather than therapeutic efficacy .

Spectroscopic and Vibrational Analysis

Vibrational frequency studies (B3LYP/6-311G method) highlight differences in IR spectra between boceprevir and its analogs :

| Parameter | Boceprevir | Analog 57841991 | Analog 58606278 |

|---|---|---|---|

| C=O Stretching (cm⁻¹) | 1725 | 1718 | 1720 |

| N-H Stretching (cm⁻¹) | 3420 | 3415 | 3418 |

| S-N Bond Vibration | 665 | Absent | Absent |

The absence of sulfur-related vibrations in analogs correlates with their improved binding, as conformational flexibility increases .

Metabolic and Analytical Considerations

- Identification Confidence: M4-d9 Methyl Ester is validated at MSI Level 1 (confirmed via reference standards), whereas non-deuterated metabolites often rely on Level 2–3 identifications (e.g., spectral matching) .

- Role in Studies : Deuterated metabolites mitigate matrix effects in LC-MS, enabling precise quantification in complex biological samples .

Biological Activity

Boceprevir is a potent, selective inhibitor of the hepatitis C virus (HCV) NS3 protease, and its metabolite, M4-d9 methyl ester, has garnered attention for its biological activity. Understanding the pharmacological properties and biological effects of this metabolite is crucial for developing effective treatments against HCV and potentially other viral infections.

Boceprevir Metabolite M4-d9 Methyl Ester has the molecular formula and is classified as a small molecule inhibitor. Its structure includes a methyl ester functional group that may influence its pharmacokinetics and biological activity.

Biological Activity Overview

The biological activity of Boceprevir and its metabolites primarily revolves around their ability to inhibit the NS3/4A protease, which is essential for HCV replication. The Ki value for Boceprevir against the NS3 protease is approximately 14 nM, indicating high potency in enzymatic assays . The metabolite M4-d9 methyl ester, while not extensively studied in isolation, is expected to retain some level of activity due to its structural similarity to the parent compound.

Boceprevir functions by binding to the active site of the NS3 protease, preventing it from cleaving HCV polyprotein into functional proteins necessary for viral replication. This inhibition disrupts the viral life cycle, leading to decreased viral loads in infected individuals.

In Vitro Studies

In vitro studies have demonstrated that Boceprevir exhibits significant antiviral activity in cell-based assays. The EC90 value in replicon assays is reported at 0.35 µM, showcasing its effectiveness in reducing HCV replication in human hepatoma cells (HuH-7) . The metabolite's specific activity has not been fully characterized but is hypothesized to be similar due to its structural features.

Pharmacokinetics

Pharmacokinetic studies indicate that Boceprevir is moderately absorbed following oral administration across various animal models. For instance:

- Rats : 10 mg/kg dosage shows moderate absorption.

- Dogs : 3 mg/kg shows rapid absorption.

- Monkeys : 3 mg/kg reveals low absorption rates .

The oral bioavailability ranges from 26% to 34% in rodents but drops significantly in monkeys (4%) . These findings suggest that while the parent compound demonstrates favorable absorption characteristics, further studies are needed to assess the pharmacokinetics of M4-d9 methyl ester specifically.

Notable Findings from Clinical Trials:

- Phase I Trials : Established safety profiles and initial antiviral efficacy.

- Phase II Trials : Further evaluated dosing regimens and combination therapies with other antiviral agents .

Comparative Analysis of Inhibitors

A comparative analysis of various HCV protease inhibitors illustrates the unique position of Boceprevir and its metabolites:

| Compound | Ki (nM) | EC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Boceprevir | 14 | 0.20 | 2200 |

| M4-d9 Methyl Ester | TBD | TBD | TBD |

| Other HCV Inhibitors | Varies | Varies | Varies |

Note: TBD = To Be Determined; further research needed on M4-d9 methyl ester.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Boceprevir Metabolite M4-d9 Methyl Ester in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance specificity and accuracy. Key parameters include:

- Ionization : Electrospray ionization (ESI) in positive mode for improved metabolite detection.

- Chromatography : Reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve complex matrices.

- Validation : Include limits of detection (LOD), quantification (LOQ), matrix effects, and recovery rates per ICH guidelines .

- Experimental Design : Perform spike-and-recovery experiments in plasma, urine, and liver microsomes to assess interferences. Reference standards should match isotopic purity (e.g., d9 labeling) to avoid cross-talk .

Q. How can researchers optimize extraction protocols for M4-d9 Methyl Ester from hepatic tissues?

- Methodological Answer :

- Sample Preparation : Homogenize tissues in chilled methanol:water (80:20) with protease inhibitors to prevent degradation.

- Extraction : Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis HLB) to retain polar metabolites. Validate with internal standards like deuterated analogs.

- Critical Parameters : pH adjustment (e.g., pH 3–4 for cationic analytes) and elution solvent polarity (e.g., acetonitrile:ammonium hydroxide) .

Advanced Research Questions

Q. How should metabolic stability studies be designed to evaluate M4-d9 Methyl Ester in cytochrome P450 (CYP) isoforms?

- Methodological Answer :

- In Vitro Systems : Use recombinant CYP isoforms (e.g., 3A4, 2D6) incubated with M4-d9 Methyl Ester (1–100 µM) and NADPH. Monitor time-dependent depletion via LC-MS/MS.

- Data Analysis : Calculate intrinsic clearance (CLint) using the in vitro half-life method. Apply scaling factors (e.g., microsomal protein per gram of liver) for in vivo extrapolation .

- Contradiction Mitigation : Replicate experiments across multiple donors to account for CYP polymorphism variability .

Q. What strategies resolve discrepancies in M4-d9 Methyl Ester pharmacokinetic (PK) data between preclinical and clinical models?

- Methodological Answer :

- Mechanistic PK Modeling : Use compartmental models (e.g., physiologically based pharmacokinetic, PBPK) to integrate hepatic blood flow, protein binding, and enzyme kinetics.

- Confounding Factors : Adjust for interspecies differences in CYP expression and plasma protein binding using in vitro-in vivo extrapolation (IVIVE) .

- Statistical Tools : Apply Bayesian hierarchical models to reconcile outliers and variability in human trial data .

Q. How can orthogonal assays validate the inhibitory effects of M4-d9 Methyl Ester on viral proteases?

- Methodological Answer :

- Primary Assay : Fluorescence resonance energy transfer (FRET) with quenched substrates (e.g., Dabcyl-Edans) to measure HCV NS3/4A protease inhibition.

- Orthogonal Validation :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) between M4-d9 and protease.

- X-ray Crystallography : Resolve co-crystal structures to confirm binding poses and hydrogen-bond interactions.

- Data Consistency : Use Bland-Altman plots to assess agreement between IC50 (FRET) and KD (SPR) .

Methodological and Data Analysis Questions

Q. What statistical frameworks are robust for analyzing dose-response relationships of M4-d9 Methyl Ester?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves (e.g., four-parameter Hill equation) to dose-response data. Weight residuals by measurement variance.

- Outlier Handling : Use iterative reweighted least squares (IRLS) or robust regression (e.g., Huber loss) to minimize leverage from aberrant points.

- Software : Implement in R (drc package) or GraphPad Prism with bootstrap confidence intervals .

Q. How to design a Taguchi-style experiment for optimizing M4-d9 Methyl Ester synthesis?

- Methodological Answer :

- Parameters : Select catalyst type (e.g., palladium), solvent polarity, temperature, and reaction time as factors. Assign 3–4 levels per factor .

- Orthogonal Array : Use L9 (3^4) arrays for 4 factors at 3 levels, reducing trials from 81 to 8. Prioritize signal-to-noise (S/N) ratios for "larger-the-better" outcomes (e.g., yield).

- ANOVA : Rank factor contributions (e.g., catalyst > temperature) and optimize conditions (e.g., 60°C, 1.5 wt% catalyst) .

Validation and Reproducibility

Q. What criteria ensure reproducibility in cross-laboratory metabolite quantification studies?

- Methodological Answer :

- Standardization : Distribute aliquots of stable isotope-labeled M4-d9 Methyl Ester to all labs. Use harmonized LC-MS/MS parameters (e.g., collision energy, dwell times).

- Interlaboratory CV : Require ≤15% coefficient of variation for spiked samples. Publish raw data and metadata (e.g., instrument calibration logs) .

Q. How to validate M4-d9 Methyl Ester as a biomarker in longitudinal HCV studies?

- Methodological Answer :

- Cohort Design : Collect serial plasma samples from treated patients (n ≥ 50). Stratify by fibrosis stage and prior therapy response .

- Assay Validation : Establish inter-day precision (CV < 10%), stability under freeze-thaw cycles, and correlation with viral load (Spearman’s r > 0.7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.